N,3-diisobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N,3-diisobutyl-2-((4-nitrobenzyl)thio)-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a useful research compound. Its molecular formula is C24H28N4O4S and its molecular weight is 468.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
This compound is part of a broader class of chemicals known for their versatile synthesis and chemical properties. Ivachtchenko et al. (2003) developed a liquid-phase synthesis of disubstituted and trisubstituted 4-oxo-3,4-dihydroquinazoline-2-thioles, highlighting the chemical versatility of these compounds (Ivachtchenko, Kovalenko, & Drushlyak, 2003). Similarly, Ukrainets, Sidorenko, & Golovchenko (2007) synthesized 4-hydroxy-2-quinolones, demonstrating the adaptability of these compounds in chemical reactions (Ukrainets, Sidorenko, & Golovchenko, 2007).
Biological Activity and Potential Therapeutic Applications
The biological activity of quinazoline derivatives is an area of significant interest. Bu et al. (2001) explored the cytotoxic activity of similar compounds, indicating their potential in cancer treatment (Bu, Deady, Finlay, Baguley, & Denny, 2001). Moreover, Sulthana M.T, Chitra, & Alagarsamy (2019) found that certain quinazoline derivatives showed antimicrobial, antitubercular, and anti-HIV activities, suggesting their usefulness in developing novel therapeutic agents (Sulthana M.T, Chitra, & Alagarsamy, 2019).
Potential in Drug Discovery and Medicinal Chemistry
The versatility of quinazoline derivatives in drug discovery is further underscored by the work of Solecka et al. (2014), who synthesized 3,4-dihydroisoquinoline-3-carboxylic acid derivatives with free-radical scavenging and enzyme inhibitory activity, relevant for treating oxidative-stress-related diseases (Solecka et al., 2014).
properties
IUPAC Name |
N,3-bis(2-methylpropyl)-2-[(4-nitrophenyl)methylsulfanyl]-4-oxoquinazoline-7-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H28N4O4S/c1-15(2)12-25-22(29)18-7-10-20-21(11-18)26-24(27(23(20)30)13-16(3)4)33-14-17-5-8-19(9-6-17)28(31)32/h5-11,15-16H,12-14H2,1-4H3,(H,25,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKXNPESEMBYFRN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=C(C=C3)[N+](=O)[O-])CC(C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H28N4O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.